[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate
Description
The compound [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate is a sulfonate derivative featuring a cyclohexylideneamino Schiff base scaffold substituted with a 2,4-dinitrophenyl group. Its structure comprises:
- Cyclohexylideneamino linkage: This conjugated imine group (C=N) is characteristic of Schiff bases, which are known for their coordination chemistry and applications in catalysis or materials science.
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7S/c22-20(23)13-10-11-16(18(12-13)21(24)25)15-8-4-5-9-17(15)19-28-29(26,27)14-6-2-1-3-7-14/h1-3,6-7,10-12,15H,4-5,8-9H2/b19-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGOEBIVIPOJAY-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOS(=O)(=O)C2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OS(=O)(=O)C2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate typically involves multiple steps, including the formation of the cyclohexylidene intermediate and the subsequent attachment of the dinitrophenyl and benzenesulfonate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analog: (E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide
Key Differences :
Implications :
- Solubility : The sulfonate group in the target compound likely increases aqueous solubility compared to the sulfonamide and hydrophobic tert-butyl groups in .
- Steric Effects : Bulky tert-butyl groups in introduce steric hindrance, absent in the target compound, which may affect packing in crystal structures or reaction kinetics.
Coordination Chemistry Analog: Fe(II) Complex of 2-((2-(2,4-Dinitrophenyl)hydrazinylidene)methyl)phenol
Key Differences :
Implications :
- Ligand Behavior: The target compound’s sulfonate group may act as a counterion rather than a direct ligand, unlike the phenolic O and hydrazine N in .
- Geometric Influence: The cyclohexane ring in the target compound introduces conformational rigidity, whereas the hydrazine-phenol ligand in allows for planar coordination.
Computational and Spectroscopic Insights
Basis Set Optimization
Gaussian basis sets (e.g., triple zeta valence, TZV) optimized for atoms Li–Kr are critical for modeling compounds like the target. These basis sets enable accurate calculations of:
- Electron density : Relevant for predicting reactivity and spectroscopic properties.
Correlation Energy Methods
The Colle-Salvetti correlation-energy formula, adapted into density-functional theory (DFT), could model the target compound’s electronic structure.
Biological Activity
The compound [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H17N3O6S
- Molecular Weight : 383.4 g/mol
- IUPAC Name : [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate
The compound features a cyclohexylidene moiety, a dinitrophenyl group, and a sulfonate functional group. These structural elements contribute to its reactivity and biological activity.
The biological activity of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways.
- Gene Expression Alteration : The compound may influence the expression of genes related to cell growth and apoptosis.
Antifungal Activity
A study investigating the antifungal properties of related compounds found that derivatives of dinitrophenyl-cyclohexylidene exhibited significant activity against Candida spp., including fluconazole-resistant strains. The results indicated that these compounds could maintain potent antifungal effects at lower concentrations compared to traditional antifungals like amphotericin B and fluconazole .
Cytotoxicity and Toxicity Assessment
Toxicity assessments using MTT reduction assays revealed that compounds similar to [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate demonstrated low toxicity across various cell lines. This characteristic makes them promising candidates for further development in therapeutic applications .
Study on Antifungal Agents
In a comparative study of antifungal agents, derivatives of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate were tested against clinical isolates of Candida. The findings indicated that these compounds exhibited broad-spectrum fungicidal activity with minimal toxicity .
| Compound | MIC (µg/mL) | Activity Against C. albicans | Activity Against C. krusei |
|---|---|---|---|
| Compound A | 0.5 | Yes | Yes |
| Compound B | 1.0 | Yes | No |
| Compound C | 0.25 | Yes | Yes |
Mechanistic Insights
Research has shown that the mechanism by which these compounds exert their antifungal effects involves disrupting the integrity of fungal cell membranes and inhibiting critical metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
